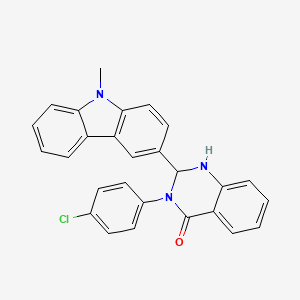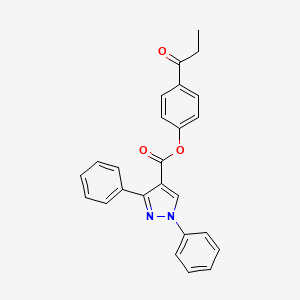![molecular formula C23H22ClNO4S B11628217 Ethyl 2-[4-(4-chlorophenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate](/img/structure/B11628217.png)
Ethyl 2-[4-(4-chlorophenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[4-(4-chlorophenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a phenyl group, and a chlorophenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-(4-chlorophenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-chlorophenoxybutanoic acid, which is then reacted with appropriate amines and thiophene derivatives under controlled conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors, high-pressure reactors, and automated synthesis systems may be employed to achieve efficient production. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
Ethyl 2-[4-(4-chlorophenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as thiols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines
科学的研究の応用
Ethyl 2-[4-(4-chlorophenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding, which could lead to the development of new pharmaceuticals.
Medicine: Research into the compound’s pharmacological properties could uncover potential therapeutic applications, such as anti-inflammatory or anticancer effects.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Ethyl 2-[4-(4-chlorophenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
類似化合物との比較
Ethyl 2-[4-(4-chlorophenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-[4-(4-chlorophenoxy)butanoylamino]benzoate: This compound has a similar structure but with a benzoate group instead of a thiophene ring.
Ethanol, 2-(4-chlorophenoxy)-: This simpler compound lacks the thiophene and phenyl groups, making it less complex but still useful in certain applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in simpler analogs.
特性
分子式 |
C23H22ClNO4S |
|---|---|
分子量 |
443.9 g/mol |
IUPAC名 |
ethyl 2-[4-(4-chlorophenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H22ClNO4S/c1-2-28-23(27)19-15-20(16-7-4-3-5-8-16)30-22(19)25-21(26)9-6-14-29-18-12-10-17(24)11-13-18/h3-5,7-8,10-13,15H,2,6,9,14H2,1H3,(H,25,26) |
InChIキー |
LRJNCFQLDYBMIY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CCCOC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3Z)-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11628147.png)
![10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(4-nitrophenyl)methanone](/img/structure/B11628152.png)
![(5Z)-5-[3,5-dichloro-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11628160.png)
![methyl (2Z)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)ethanoate](/img/structure/B11628161.png)


![4-chloro-N-[(2Z)-3-(2-methoxyethyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide](/img/structure/B11628186.png)
![1-(3,4-Dichlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-YL)amino][(3-nitrophenyl)amino]methylidene]urea](/img/structure/B11628191.png)
![2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B11628194.png)
![2-(2-bromo-4,6-dimethylphenoxy)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11628200.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]isoxazole-4-carboxamide](/img/structure/B11628203.png)
![(6Z)-5-imino-6-(4-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11628214.png)

![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628222.png)
